molecular formula C8H18O4 B1664029 2,5-Dimethyl-2,5-dihydroperoxyhexane CAS No. 3025-88-5

2,5-Dimethyl-2,5-dihydroperoxyhexane

Cat. No. B1664029
CAS RN: 3025-88-5
M. Wt: 178.23 g/mol
InChI Key: JGBAASVQPMTVHO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,5-dihydroperoxyhexane is a white wet solid . It is particularly sensitive to temperature rises. Above a given “Control Temperature”, it decomposes violently . It is generally stored or transported in a water slurry .


Synthesis Analysis

2,5-Dimethyl-2,5-dihydroperoxyhexane can be prepared by the reaction of 2,5-dimethyl-1,5-hexadiene with hydrogen peroxide in an acidic medium . It has been used as an initiator for the polymerization of styrene and methyl methacrylate. A novel polymeric initiator was synthesized using 2,5-dimethyl-2,5-dihydroperoxy hexane.


Molecular Structure Analysis

The molecular formula of 2,5-Dimethyl-2,5-dihydroperoxyhexane is C8H18O4 . Its exact mass is 178.12 and its molecular weight is 178.228 . It has been extensively studied for its molecular and crystal structure.


Chemical Reactions Analysis

2,5-Dimethyl-2,5-dihydroperoxyhexane is a good oxidizing agent . Organic compounds can ignite on contact with concentrated peroxides . Strongly reduced material such as sulfides, nitrides, and hydrides may react explosively with peroxides .


Physical And Chemical Properties Analysis

2,5-Dimethyl-2,5-dihydroperoxyhexane is insoluble in water . It decomposes violently when heated in fire and can increase the intensity of fire when in contact with combustible material . Containers may explode .

Scientific Research Applications

Crystal Structure Analysis

2,5-Dimethyl-2,5-dihydroperoxyhexane has been extensively studied for its molecular and crystal structure. Research has explored its crystal structures, comparing them with structures of alkylhydroperoxides, dialkylhydroperoxides, and their sulfur, selenium, and tellurium analogues. This analysis helps in understanding the factors responsible for the structures of these types of compounds (Khrustalev et al., 2004).

Quantum-Chemical Studies

Quantum-chemical calculations have been conducted on 2,5-dimethyl-2,5-dihydroperoxyhexane, contributing to an understanding of the nature of the O—O bond in hydroperoxides. These studies provide insights into the interatomic interactions and characteristics of the covalent O—O bonds (Lysenko et al., 2001).

Polymerization Initiator

It has been used as an initiator for the polymerization of styrene and methyl methacrylate. Its effectiveness in these processes has been compared with other peroxides, providing valuable data for the field of polymer chemistry (Baysal et al., 1985).

Synthesis of Polymeric Initiators

A novel polymeric initiator was synthesized using 2,5-dimethyl-2,5-dihydroperoxy hexane. This compound was used to prepare blockcopolymers via a free radical mechanism, demonstrating its utility in advanced polymer synthesis (Hazer, 1987).

Combustion Chemistry

In the field of combustion, studies have focused on the combustion characteristics of 2,5-dimethylhexane, which is structurally related to 2,5-dimethyl-2,5-dihydroperoxyhexane. These studies contribute to a better understanding of the oxidation behavior of hydrocarbon fuels and their reactivity (Sarathy et al., 2014).

Crystallography of Related Compounds

The crystal structure of related compounds, like 2,5-dimethyl-2,5-hexanediol tetrahydrate, has been studied to understand the hydrogen bond framework and water-hydrocarbon layer structures. This research is significant for developing an understanding of molecular interactions in similar compounds (Jeffrey & Shen, 1972).

Synthetic Photochemistry

2,5-Dimethyl-2,5-dihydroperoxyhexane has been utilized in synthetic photochemistry research. Studies focused on its reaction with other compounds to understand the mechanisms and regioselectivity of such interactions, which are crucial in the field of organic chemistry (Hatsui et al., 1990).

Thermal Degradation Analysis

The thermal degradation of 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane, a related compound, has been analyzed to establish benchmarks for thermal hazard assessment. This kindof research is vital for ensuring safety in chemical storage and handling (Das & Shu, 2016).

Safety And Hazards

Contact with eyes or skin causes irritation . It is a strong oxidizing agent and can react explosively with certain materials . It is recommended to isolate spill or leak area in all directions for at least 50 meters for liquids and at least 25 meters for solids .

properties

IUPAC Name

2,5-dihydroperoxy-2,5-dimethylhexane
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InChI

InChI=1S/C8H18O4/c1-7(2,11-9)5-6-8(3,4)12-10/h9-10H,5-6H2,1-4H3
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InChI Key

JGBAASVQPMTVHO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CCC(C)(C)OO)OO
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Molecular Formula

C8H18O4
Record name 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER
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Record name DIMETHYLHEXANE DIHYDROPEROXIDE, WITH 18% OR MORE WATER
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DSSTOX Substance ID

DTXSID30871881
Record name 2,5-Dimethyl-2,5-dihydroperoxyhexane
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Molecular Weight

178.23 g/mol
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Physical Description

2,5-dimethyl-2,5-dihydroperoxy hexane, not more than 82% with water appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a water slurry., Dimethylhexane dihydroperoxide, with 18% or more water appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a water slurry.
Record name 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER
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Record name DIMETHYLHEXANE DIHYDROPEROXIDE, WITH 18% OR MORE WATER
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Density

1 at 68 °F (est) (USCG, 1999)
Record name 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER
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Product Name

2,5-Dimethyl-2,5-dihydroperoxyhexane

CAS RN

3025-88-5
Record name 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER
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Record name DIMETHYLHEXANE DIHYDROPEROXIDE, WITH 18% OR MORE WATER
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Record name 2,5-Dimethylhexane-2,5-dihydroperoxide
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Record name 2,5-Dimethyl-2,5-dihydroperoxyhexane
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Record name Hydroperoxide, 1,1'-(1,1,4,4-tetramethyl-1,4-butanediyl)bis-
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Record name 2,5-Dimethyl-2,5-dihydroperoxyhexane
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Record name 2,5-dimethylhexane 2,5-dihydroperoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-2,5-dihydroperoxyhexane
Reactant of Route 2
2,5-Dimethyl-2,5-dihydroperoxyhexane
Reactant of Route 3
2,5-Dimethyl-2,5-dihydroperoxyhexane
Reactant of Route 4
2,5-Dimethyl-2,5-dihydroperoxyhexane
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-2,5-dihydroperoxyhexane
Reactant of Route 6
2,5-Dimethyl-2,5-dihydroperoxyhexane

Citations

For This Compound
67
Citations
BM Baysal, E Bayramli, H Yürük… - … Chemistry and Physics, 1985 - Wiley Online Library
A new polymerization initiator 2,5‐dimethyl‐2,5‐dihydroperoxyhexane is used as an initiator for the polymerization of styrene and methyl methacrylate at 80C. It is found that the rates of …
Number of citations: 11 onlinelibrary.wiley.com
VN Khrustalev, MY Antipin, AY Kosnikov… - Crystallography …, 2004 - Springer
The crystal structures of two alkylhydrodiperoxides and two dialkyldiperoxides, namely, 2,5-dimethyl-2,5-dihydroperoxyhexane (I), 2,5-dimethyl-2,5-dihydroperoxyhex-3-ine (II), 2,5-…
Number of citations: 8 link.springer.com
B Hazer - Journal of Polymer Science Part A: Polymer …, 1987 - Wiley Online Library
A new polymeric initiator, oligo(adipoyl‐5‐peroxy‐2,5‐dimethyl n‐hexyl peroxide), was synthesized by interfacial condensation of adipoyl chloride with 2,5‐dimethyl‐2,5‐dihydroperoxy …
Number of citations: 45 onlinelibrary.wiley.com
İ Turan - 1978 - open.metu.edu.tr
In this study investigation of thermal characteristics of polysiloxane and polyetherester containing benzoxazine moieties in the main chain was performed via pyrolysis mass …
Number of citations: 0 open.metu.edu.tr
C Volga, B Hazer, O Torul - European polymer journal, 1997 - Elsevier
Oligo (4,4′-azobis-cyanopentanoyl-5-peroxy-2,5-dimethyl-n-hexylperoxide), Lu-Ab, was synthesized by the interfacial condensation of 4,4′-azobis-(4-cyanopentanoyl chloride) with 2,…
Number of citations: 17 www.sciencedirect.com
KA Lysenko, MY Antipin, VN Khrustalev - Russian chemical bulletin, 2001 - Springer
Quantum-chemical calculations of the H 2 O 2 and F 2 molecules using different computational schemes, basis sets, and procedures for the inclusion of electron correlation were …
Number of citations: 15 link.springer.com
AK Nanda, K Kishore - Macromolecular Chemistry and Physics, 2001 - Wiley Online Library
The stable vinyl polyperoxide, namely, poly(α‐phenylstyrene peroxide) (PAPSP), an alternating copolymer of α‐phenylstyrene and oxygen, has been synthesized by the oxidative …
Number of citations: 19 onlinelibrary.wiley.com
B Hazer, S Savaşkan - European polymer journal, 1998 - Elsevier
Macromonomer peroxy initiator, MMPI, was synthesized by the reaction of polytetrahydrofurandiol (M w 1000g/mol) with isophoran diisocyanate (IPDI), 2,5-dimethyl-2,5-…
Number of citations: 12 www.sciencedirect.com
SS Ivanchev, MS Matveentseva, VA Semenova… - Zh. Org. Khim.; …, 1981 - osti.gov
Kinetic regularities of the thermal decomposition of oligomeric peresters based on 2, 5-dimethyl-2, 5-dihydroperoxyhexane and a series of aliphatic and aromatic dicarboxylic acids are …
Number of citations: 0 www.osti.gov
H Sawada, S Suyama - Kobunshi Ronbunshu, 1994 - hero.epa.gov
A novel bi-functional fluorinated peroxy ester, 2, 5-dimethyl-2, 5-bis (heptafluorobutyrylperoxy) hane (2, 5-DFH), was prepared by the reaction of 2, 5-dimethyl-2, 5-dihydroperoxyhexane …
Number of citations: 1 hero.epa.gov

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